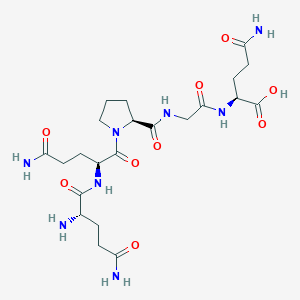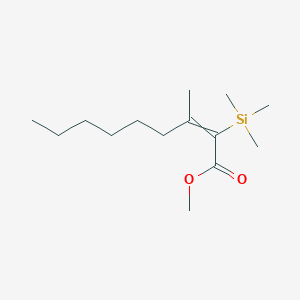![molecular formula C11H10Cl2O B14201221 2,4-Bis(chloromethyl)-1-[(prop-2-yn-1-yl)oxy]benzene CAS No. 834880-24-9](/img/structure/B14201221.png)
2,4-Bis(chloromethyl)-1-[(prop-2-yn-1-yl)oxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Bis(chloromethyl)-1-[(prop-2-yn-1-yl)oxy]benzene is an organic compound that features a benzene ring substituted with two chloromethyl groups and one prop-2-yn-1-yloxy group. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(chloromethyl)-1-[(prop-2-yn-1-yl)oxy]benzene typically involves the chloromethylation of a benzene derivative followed by the introduction of the prop-2-yn-1-yloxy group. Common reagents for chloromethylation include formaldehyde and hydrochloric acid, often in the presence of a catalyst such as zinc chloride. The prop-2-yn-1-yloxy group can be introduced via a nucleophilic substitution reaction using propargyl alcohol and a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and advanced purification techniques might be employed to enhance efficiency.
化学反応の分析
Types of Reactions
2,4-Bis(chloromethyl)-1-[(prop-2-yn-1-yl)oxy]benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The prop-2-yn-1-yloxy group can be oxidized under suitable conditions to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form different hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or hydrogen gas under pressure.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various ethers or amines, while oxidation can produce aldehydes or ketones.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,4-Bis(chloromethyl)-1-[(prop-2-yn-1-yl)oxy]benzene would depend on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism would involve interactions with molecular targets such as enzymes or receptors, leading to specific biochemical effects.
類似化合物との比較
Similar Compounds
2,4-Dichloromethylbenzene: Lacks the prop-2-yn-1-yloxy group, making it less versatile in certain reactions.
1-(Prop-2-yn-1-yl)oxy-2,4-dimethylbenzene: Similar structure but with methyl groups instead of chloromethyl groups, affecting its reactivity.
Uniqueness
2,4-Bis(chloromethyl)-1-[(prop-2-yn-1-yl)oxy]benzene is unique due to the presence of both chloromethyl and prop-2-yn-1-yloxy groups, which confer distinct reactivity and potential for diverse applications.
特性
CAS番号 |
834880-24-9 |
|---|---|
分子式 |
C11H10Cl2O |
分子量 |
229.10 g/mol |
IUPAC名 |
2,4-bis(chloromethyl)-1-prop-2-ynoxybenzene |
InChI |
InChI=1S/C11H10Cl2O/c1-2-5-14-11-4-3-9(7-12)6-10(11)8-13/h1,3-4,6H,5,7-8H2 |
InChIキー |
IKOHAAYBVZCINH-UHFFFAOYSA-N |
正規SMILES |
C#CCOC1=C(C=C(C=C1)CCl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


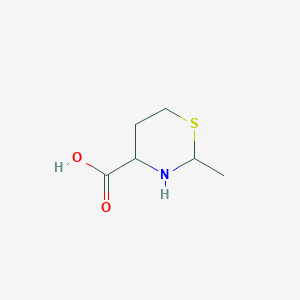
![N-Hydroxy-N-phenyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B14201146.png)
![{4-[(4-Bromophenyl)methyl][1,4'-bipiperidin]-1'-yl}(2-methoxyphenyl)methanone](/img/structure/B14201153.png)

![(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)acetonitrile](/img/structure/B14201158.png)
![2-Pyrrolidinone, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14201161.png)
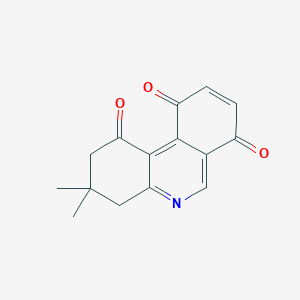


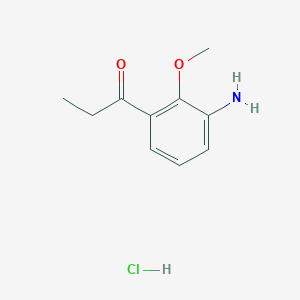
![4,6-Bis[(4-fluorophenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B14201184.png)

